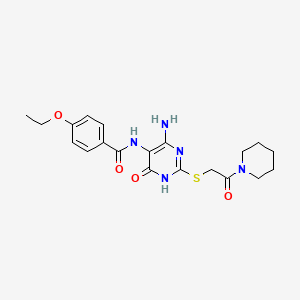
Ethyl (R)-2-amino-3-mercapto-3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a mercapto group, and a methyl group attached to a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-amino-3-mercapto-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of acyl chlorides or acid anhydrides in the presence of an alcohol. For example, ®-2-amino-3-mercapto-3-methylbutanoyl chloride can be reacted with ethanol to form the desired ester. This reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-amino-3-mercapto-3-methylbutanoate may involve large-scale esterification processes using continuous reactors. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. Additionally, purification steps such as distillation and crystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein interactions due to its amino and mercapto groups.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl ®-2-amino-3-mercapto-3-methylbutanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the mercapto group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Ethyl ®-2-amino-3-mercapto-3-methylbutanoate can be compared with similar compounds such as:
Ethyl ®-2-amino-3-hydroxy-3-methylbutanoate: Similar structure but with a hydroxy group instead of a mercapto group.
Ethyl ®-2-amino-3-mercapto-3-ethylbutanoate: Similar structure but with an ethyl group instead of a methyl group.
Propiedades
Número CAS |
210281-90-6; 93700-41-5 |
|---|---|
Fórmula molecular |
C7H15NO2S |
Peso molecular |
177.26 |
Nombre IUPAC |
ethyl (2R)-2-amino-3-methyl-3-sulfanylbutanoate |
InChI |
InChI=1S/C7H15NO2S/c1-4-10-6(9)5(8)7(2,3)11/h5,11H,4,8H2,1-3H3/t5-/m1/s1 |
Clave InChI |
BIGXCCFRDGBPJN-RXMQYKEDSA-N |
SMILES |
CCOC(=O)C(C(C)(C)S)N |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dipropylsulfamoyl)-N-[(2Z)-4-ethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2676197.png)




![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2676206.png)
![3-[(4-chloroanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2676208.png)
![N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2676209.png)

![6-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}-1,3-benzothiazole](/img/structure/B2676212.png)


![N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B2676219.png)
![N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2676220.png)
